Cas no 2091766-48-0 (3-Bromo-6-(difluoromethyl)-1H-indole)

3-Bromo-6-(difluoromethyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-(difluoromethyl)-1H-indole
- 1H-Indole, 3-bromo-6-(difluoromethyl)-
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- Inchi: 1S/C9H6BrF2N/c10-7-4-13-8-3-5(9(11)12)1-2-6(7)8/h1-4,9,13H
- InChI Key: OJGLOGPHDOATIG-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C(F)F)=C2)C(Br)=C1
3-Bromo-6-(difluoromethyl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589572-1g |
3-Bromo-6-(difluoromethyl)-1H-indole |
2091766-48-0 | 98% | 1g |
¥44950 | 2023-03-11 | |
Apollo Scientific | PC520116-1g |
3-Bromo-6-(difluoromethyl)-1H-indole |
2091766-48-0 | 1g |
£2505.00 | 2023-09-01 |
3-Bromo-6-(difluoromethyl)-1H-indole Related Literature
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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3. Book reviews
Additional information on 3-Bromo-6-(difluoromethyl)-1H-indole
Recent Advances in the Study of 3-Bromo-6-(difluoromethyl)-1H-indole (CAS: 2091766-48-0)
3-Bromo-6-(difluoromethyl)-1H-indole (CAS: 2091766-48-0) is a halogenated indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly in the design of kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases. Recent studies have explored its reactivity, synthetic utility, and biological activities, shedding light on its promising role in pharmaceutical research.
One of the key areas of interest is the use of 3-Bromo-6-(difluoromethyl)-1H-indole as a precursor in the synthesis of small-molecule inhibitors. Researchers have demonstrated its efficacy in forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the development of selective kinase inhibitors, where the difluoromethyl group was found to enhance binding affinity and metabolic stability. The bromo substituent, on the other hand, facilitates further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
In addition to its synthetic utility, 3-Bromo-6-(difluoromethyl)-1H-indole has been investigated for its direct biological effects. Preliminary in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain cancer cell lines, particularly those associated with breast and lung cancers. The presence of the difluoromethyl group is believed to contribute to its bioactivity by influencing the electronic properties of the indole ring and improving membrane permeability. Further mechanistic studies are underway to elucidate its mode of action and potential as a lead compound.
Recent advancements in analytical techniques have also enabled a deeper understanding of the physicochemical properties of 3-Bromo-6-(difluoromethyl)-1H-indole. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its structure and purity, ensuring its suitability for high-throughput screening and combinatorial chemistry. These efforts are critical for accelerating the discovery of novel therapeutics derived from this scaffold.
Looking ahead, the exploration of 3-Bromo-6-(difluoromethyl)-1H-indole is expected to expand into new therapeutic areas, including neurodegenerative diseases and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this space, leveraging the compound's unique chemical properties to address unmet medical needs. As research progresses, the integration of computational modeling and artificial intelligence may further optimize its derivatives for enhanced efficacy and safety.
In conclusion, 3-Bromo-6-(difluoromethyl)-1H-indole (CAS: 2091766-48-0) represents a promising scaffold in medicinal chemistry, with demonstrated potential in drug discovery. Its synthetic versatility, combined with emerging biological insights, positions it as a valuable tool for researchers aiming to develop next-generation therapeutics. Continued investigation into its applications and mechanisms will undoubtedly contribute to the advancement of chemical biology and pharmaceutical sciences.
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